3-(5,6-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine
Description
Historical Context in Benzoxazole Chemistry
The development of benzoxazole chemistry traces its origins to the early exploration of heterocyclic compounds in the mid-twentieth century, when researchers began systematically investigating the fusion of benzene rings with various five-membered heterocycles. The discovery of benzoxazole itself is intimately connected to the broader investigation of oxazole chemistry, as scientists recognized the potential for creating bicyclic systems that combined the stability of aromatic benzene with the reactivity of oxazole rings. The initial synthesis of benzoxazole likely emerged from efforts to explore reactions involving the cyclization of ortho-aminophenols with carboxylic acid derivatives under acidic conditions, establishing fundamental synthetic pathways that would later be refined and optimized for specific derivative preparations.
The historical progression of benzoxazole synthesis has been marked by continuous refinement of synthetic methodologies, with researchers experimenting extensively with various reaction conditions, catalysts, and starting materials to enhance yields and expand the scope of accessible derivatives. The recognition of benzoxazole derivatives as structural isosteres of naturally occurring nucleic bases such as guanine and adenine significantly elevated their importance in medicinal chemistry research. This structural relationship opened new avenues for drug discovery efforts, as benzoxazole scaffolds could potentially interact with biological targets in ways similar to natural purines, leading to the development of numerous biologically active compounds.
The evolution of benzoxazole chemistry has been further accelerated by advances in analytical techniques and synthetic methodologies, enabling researchers to access increasingly complex derivatives with precise substitution patterns. The development of 3-(5,6-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine represents a culmination of these synthetic advances, incorporating multiple functional groups and substitution patterns that enhance both chemical reactivity and potential biological activity.
Structural Classification in Heterocyclic Chemistry
3-(5,6-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine belongs to the broader category of heterocyclic compounds, specifically classified as a benzoxazole derivative within the framework of bicyclic aromatic heterocycles. The compound's structure encompasses a benzoxazole ring system, which consists of a benzene ring fused to an oxazole ring, creating a planar bicyclic aromatic system with distinct electronic properties. The benzoxazole core exhibits characteristics typical of aromatic heterocycles, including delocalized π-electron systems that contribute to its chemical stability and reactivity patterns.
The structural framework of this compound can be analyzed through multiple classification perspectives. From a heterocyclic standpoint, the benzoxazole moiety represents a nitrogen-oxygen containing bicyclic system where the oxazole ring contributes one nitrogen atom and one oxygen atom to the overall heterocyclic structure. The presence of methyl substituents at positions 5 and 6 of the benzoxazole ring system significantly influences the compound's electronic distribution and steric properties, affecting both its chemical reactivity and potential interactions with biological targets.
The phenylamine component of the molecule introduces additional complexity to the structural classification, as it provides an aromatic amine functionality that can participate in various chemical transformations. This aniline-derived moiety is substituted with a methyl group at the ortho position relative to the amino group, creating a specific substitution pattern that influences the compound's overall conformational preferences and reactivity profile. The connection between the benzoxazole and phenylamine portions through a direct carbon-carbon bond creates a conjugated system that extends the aromatic character across the entire molecular framework.
Table 1: Structural Classification Parameters of 3-(5,6-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine
| Classification Category | Specific Classification | Key Structural Features |
|---|---|---|
| Primary Heterocycle | Benzoxazole derivative | Fused benzene-oxazole ring system |
| Substitution Pattern | 5,6-Dimethyl benzoxazole | Methyl groups at positions 5 and 6 |
| Functional Group | Aromatic amine | Primary amine on phenyl ring |
| Secondary Substitution | 2-Methyl phenylamine | Methyl group ortho to amino group |
| Overall Architecture | Biaryl heterocycle | Two aromatic systems connected via C-C bond |
Nomenclature and Identification Systems
The systematic nomenclature of 3-(5,6-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine follows established conventions for heterocyclic compounds, incorporating both the benzoxazole core structure and the substituted phenylamine moiety. The compound is officially registered under the Chemical Abstracts Service Registry Number 354561-71-0, providing a unique identifier for chemical databases and regulatory systems. The systematic International Union of Pure and Applied Chemistry name reflects the structural hierarchy, beginning with the phenylamine base structure and identifying the benzoxazole substituent with its specific dimethyl substitution pattern.
Alternative nomenclature systems provide additional ways to identify this compound, including the designation as 3-(5,6-Dimethylbenzo[d]oxazol-2-yl)-2-methylaniline, which emphasizes the aniline functionality while maintaining the benzoxazole structural description. The molecular formula C₁₆H₁₆N₂O accurately represents the atomic composition, indicating the presence of sixteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom in the molecular structure.
Table 2: Comprehensive Identification Parameters
The computational descriptors for this compound provide additional identification parameters that are particularly useful for database searches and molecular modeling applications. The compound exhibits specific values for molecular properties such as the partition coefficient (XLogP3 = 3.8), hydrogen bond donor count (1), hydrogen bond acceptor count (3), and topological polar surface area (52 Ų), which collectively contribute to its unique chemical fingerprint. These computational descriptors are essential for understanding the compound's physicochemical properties and predicting its behavior in various chemical and biological systems.
Significance in Organic and Medicinal Chemistry Research
The significance of 3-(5,6-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine in contemporary chemical research stems from its position within the broader landscape of biologically active benzoxazole derivatives, which have demonstrated remarkable potential across multiple therapeutic areas. Benzoxazole scaffolds have emerged as privileged structures in medicinal chemistry due to their ability to interact with diverse biological targets through multiple non-covalent interaction mechanisms. The planar geometry of the benzoxazole core facilitates π-π stacking interactions with aromatic amino acid residues in proteins, while the nitrogen and oxygen heteroatoms serve as hydrogen bond acceptors, enabling specific interactions with biological macromolecules.
Recent comprehensive reviews of benzoxazole derivatives in medicinal chemistry have highlighted their broad spectrum of biological activities, including antiproliferative, brain-penetrant, and anti-inflammatory properties. The structural features present in 3-(5,6-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine position it within this pharmacologically relevant chemical space, as the dimethyl substitution pattern on the benzoxazole ring and the methylated aniline moiety provide specific steric and electronic properties that may enhance target selectivity and biological activity.
The synthetic accessibility of this compound through established benzoxazole formation methodologies adds to its research significance, as multiple synthetic routes have been developed for accessing benzoxazole derivatives using 2-aminophenol precursors. These synthetic approaches have been continuously refined to incorporate green chemistry principles, with recent advances including the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to improve reaction efficiency and environmental sustainability. The availability of diverse synthetic methodologies enables researchers to prepare this compound and its analogs for systematic structure-activity relationship studies.
The compound's potential applications extend beyond traditional medicinal chemistry to include materials science and analytical chemistry applications. Benzoxazole derivatives have found utility as fluorescent dyes in biological imaging applications, allowing researchers to visualize cellular processes with high precision. Additionally, these compounds serve as key intermediates in the synthesis of advanced materials for electronics, where their optical properties can be incorporated into polymers to enhance material performance characteristics.
Table 3: Research Applications and Significance Areas
Properties
IUPAC Name |
3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-9-7-14-15(8-10(9)2)19-16(18-14)12-5-4-6-13(17)11(12)3/h4-8H,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRCQVZYZSCLIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C(=CC=C3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine typically involves the following steps:
Formation of the Benzooxazole Ring: The benzooxazole ring can be synthesized through the cyclization of an ortho-aminophenol with a carboxylic acid derivative. This reaction is usually carried out under acidic conditions and elevated temperatures.
Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Phenylamine Group: The phenylamine group can be introduced through a nucleophilic substitution reaction, where an appropriate halogenated precursor reacts with an amine.
Industrial Production Methods
In an industrial setting, the production of 3-(5,6-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
3-(5,6-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5,6-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Research Findings and Limitations
- Advantages : Methyl substitution enhances steric and electronic tuning, making the compound a versatile intermediate for drug discovery.
- Limitations: Limited direct biological data are available in the provided evidence; comparisons rely on extrapolation from structural analogs.
Biological Activity
3-(5,6-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by various studies.
Chemical Structure and Properties
The compound features a benzooxazole core structure with methyl and dimethyl substituents, which may influence its biological activity. The presence of the amine group is crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds related to the benzooxazole structure exhibit varying degrees of antimicrobial activity. A study on derivatives of 3-(2-benzoxazol-5-yl)alanine found that while many compounds were toxic to both normal and cancer cells, some demonstrated selective toxicity towards cancer cells, suggesting potential as anticancer agents while also showing limited antibacterial properties against Gram-positive bacteria like Bacillus subtilis and antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Benzooxazole Derivatives
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| Compound 1 | 50 | B. subtilis |
| Compound 2 | 25 | C. albicans |
| Compound 3 | 100 | E. coli |
Anticancer Activity
The anticancer potential of benzooxazole derivatives has been extensively studied. The compound has shown cytotoxic effects against various cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and liver (HepG2) cancers. The structure–activity relationship indicates that modifications to the substituents can enhance or diminish activity against specific cancer types .
Case Study: Cytotoxic Effects on Cancer Cells
In a detailed study involving multiple derivatives of benzooxazole:
- Compound A exhibited an IC50 value of 12 μM against MCF-7 cells.
- Compound B , with a similar structure but different substituents, had an IC50 of 30 μM.
These results suggest that slight changes in molecular structure can significantly impact the effectiveness of the compound against specific cancer types .
The mechanisms by which these compounds exert their biological effects are varied:
- Inhibition of Cell Proliferation : Many benzooxazole derivatives inhibit cell cycle progression in cancer cells.
- Induction of Apoptosis : Some compounds promote apoptotic pathways, leading to programmed cell death in malignant cells.
- Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of microbial cell membranes or interference with metabolic pathways essential for bacterial survival .
Q & A
Q. What are the optimized synthetic routes for 3-(5,6-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine, and how can reaction conditions be tailored to improve yield?
The synthesis of benzoxazole derivatives often involves condensation reactions between amino-hydroxy aromatic precursors and carboxylic acids or their derivatives. For example, a reflux-based method using methyl-3-amino-4-hydroxybenzoate and aryl acids (in excess) over 15 hours under controlled conditions has been reported for analogous compounds . To optimize yield, parameters such as solvent choice (e.g., dioxane or ethanol), stoichiometric ratios, and catalyst use (e.g., calcium hydroxide for deprotonation) should be systematically tested. Monitoring reaction progress via TLC or HPLC can help identify intermediates and by-products .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structural integrity?
Combined spectroscopic techniques are critical:
- NMR : H and C NMR can confirm substituent positions on the benzoxazole and phenylamine moieties. For example, aromatic protons in the 6.5–8.5 ppm range and methyl groups near 2.3–2.7 ppm are typical .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity and resolves by-products .
- IR Spectroscopy : Peaks near 1650 cm (C=N stretch) and 3400 cm (N-H stretch) confirm functional groups .
Q. How can single-crystal X-ray diffraction (SC-XRD) be applied to resolve the compound’s stereoelectronic properties?
SC-XRD using SHELXL for refinement is the gold standard for determining crystal packing, bond angles, and intermolecular interactions. For benzoxazole derivatives, hydrogen bonding between amine groups and adjacent electronegative atoms (e.g., oxygen in the oxazole ring) often stabilizes the crystal lattice . Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Pairing XRD with density functional theory (DFT) calculations validates electronic distributions .
Advanced Research Questions
Q. How can researchers address contradictory data in pharmacological studies, such as divergent receptor-binding affinities reported for benzoxazole derivatives?
Methodological differences often explain contradictions. For example:
- Receptor Selection : Studies using single-receptor models (e.g., rat I7) vs. multi-receptor panels (e.g., 52 mouse receptors) yield varying chemical feature extrapolations .
- Assay Conditions : Buffer pH, temperature, and solvent polarity (e.g., DMSO concentration) modulate binding kinetics. Standardizing protocols (e.g., IC measurements under physiological pH) reduces variability.
- Data Analysis : Multivariate statistical approaches (e.g., PCA or clustering algorithms) identify outliers and reconcile conflicting datasets .
Q. What computational strategies are effective for predicting the compound’s reactivity and interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450) or receptors. Focus on docking scores and binding poses of the methyl-phenylamine group, which may influence steric hindrance .
- DFT Calculations : Gaussian or ORCA can optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict sites for electrophilic/nucleophilic attacks .
- MD Simulations : GROMACS or AMBER simulate solvation dynamics and stability of ligand-receptor complexes over nanosecond timescales .
Q. How can by-products from synthesis be systematically identified and minimized?
- Chromatographic Profiling : Use HPLC-MS to track side products. For example, over-alkylation or oxidation by-products may emerge if reaction temperatures exceed 100°C .
- Reaction Monitoring : In-situ FTIR or Raman spectroscopy detects intermediates like Schiff bases or uncyclized precursors.
- Green Chemistry Approaches : Replace toxic solvents (e.g., DMF) with ionic liquids or water-miscible alternatives to suppress unwanted side reactions .
Q. What are the challenges in correlating in vitro bioactivity data with in vivo efficacy for this compound?
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) assess cytochrome P450-mediated degradation. Poor stability may explain discrepancies between in vitro potency and in vivo results .
- Permeability : Caco-2 cell models or PAMPA assays predict intestinal absorption. Methyl groups on the benzoxazole ring may enhance lipophilicity but reduce aqueous solubility .
- Toxicity Screening : Zebrafish or HEK293 cell models evaluate off-target effects. Dose-response curves should account for species-specific metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
